molecular formula C14H13N B12068894 1-Cyclopropylmethyl-6-ethynyl-1H-indole

1-Cyclopropylmethyl-6-ethynyl-1H-indole

Cat. No.: B12068894
M. Wt: 195.26 g/mol
InChI Key: NZPKHWOGWMZONA-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-6-ethynyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a cyclopropylmethyl group at the 1-position and an ethynyl group at the 6-position of the indole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylmethyl-6-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a cyclopropylmethyl-substituted phenylhydrazine and an ethynyl-substituted aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the ethynyl group at the desired position on the indole ring . Additionally, continuous flow chemistry techniques may be utilized to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylmethyl-6-ethynyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxylic acid derivatives.

    Reduction: Conversion of the ethynyl group to an ethyl group.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-Cyclopropylmethyl-6-ethynyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-6-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-ethynyl-1H-indole: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    1-Cyclopropylmethyl-5-ethynyl-1H-indole: Similar structure but with the ethynyl group at the 5-position.

    1-Cyclopropylmethyl-6-methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness

1-Cyclopropylmethyl-6-ethynyl-1H-indole is unique due to the presence of both a cyclopropylmethyl group and an ethynyl group on the indole ring. This combination of substituents may confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

1-(cyclopropylmethyl)-6-ethynylindole

InChI

InChI=1S/C14H13N/c1-2-11-5-6-13-7-8-15(14(13)9-11)10-12-3-4-12/h1,5-9,12H,3-4,10H2

InChI Key

NZPKHWOGWMZONA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=CN2CC3CC3

Origin of Product

United States

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